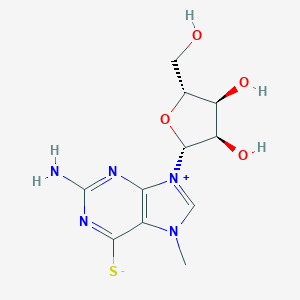

6-Mercapto-7-methylguanosine

Overview

Description

6-Mercapto-7-methylguanosine, also known as 7-Methyl-6-thioguanosine, is a compound that has been found in various types of RNAs . It is a positively charged nucleoside that, together with the negatively charged 5′,5′-triphosphate chain linking it to the first transcribed nucleotide of RNA, creates a unique molecular recognition pattern targeted by specific proteins involved in mRNA turnover .

Molecular Structure Analysis

The molecular structure of 6-Mercapto-7-methylguanosine is represented by the formula C11H15N5O4S . It is a positively charged nucleoside that, together with the negatively charged 5′,5′-triphosphate chain linking it to the first transcribed nucleotide of RNA, creates a unique molecular recognition pattern targeted by specific proteins involved in mRNA turnover .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Mercapto-7-methylguanosine include a molecular formula of C11H15N5O4S and a molar mass of 313.333. It has a melting point of >175°C (dec.) and should be stored at -20°C in an inert atmosphere .

Scientific Research Applications

6-Mercapto-7-methylguanosine (MESG): Scientific Research Applications

mRNA Metabolism: MESG is known to influence mRNA metabolism, including processes such as mRNA export, splicing, and translation. This is due to its presence in the 7-methylguanosine cap structure at the 5′ end of eukaryotic mRNA .

Stem Cell Research: Recent studies have highlighted the importance of MESG in the self-renewal of mouse embryonic stem cells (mESCs), suggesting its potential role in stem cell biology and regenerative medicine .

Enzyme Activity Assays: MESG is used in biochemical assays to measure the activity of enzymes that metabolize phosphates, such as purine nucleoside phosphorylase (PNP), which is crucial for understanding enzyme kinetics and drug development .

Antiviral Research: The compound exhibits potent antiviral attributes, particularly against RNA viruses, which include hepatitis C and certain respiratory viruses, making it valuable in virology research .

RNA Processing and Regulation: MESG plays a critical role in regulating RNA processing and metabolism, which is essential for understanding the dynamics of RNA modifications and their impact on gene expression .

Toxicogenomics: MESG is studied within the field of toxicogenomics to understand how chemicals affect human health, providing insights into the pathways affected by various compounds .

Enzyme Classification: MESG-related research contributes to enzyme classification systems by defining reaction catalysis and aiding in the systematic naming of enzymes for better understanding of biochemical reactions .

Safety and Hazards

Future Directions

Future research directions include further investigation into the potential function of m7G modifications in cancer and the development of m7G-related diagnostic and therapeutic strategies . The connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment are also areas of interest .

Mechanism of Action

Target of Action

6-Mercapto-7-methylguanosine (MESG) is a modified nucleoside that primarily targets RNA molecules, including messenger RNA (mRNA), ribosomal RNA (rRNA), microRNA (miRNA), and transfer RNA (tRNA) . These RNA molecules play crucial roles in various biological processes, including protein synthesis, gene regulation, and cellular signaling .

Mode of Action

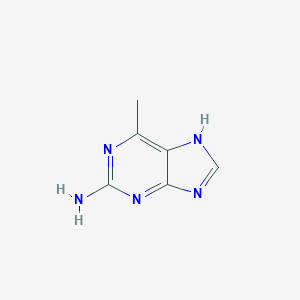

MESG interacts with its RNA targets through a process known as m7G modification . This modification involves the addition of a methyl group to the guanine base of the RNA molecule, which can influence the stability, structure, and function of the RNA . The m7G modification is installed by specific enzymes, such as methyltransferase-like 1 (METTL1) and RNA guanine-7 methyltransferase (RNMT) .

Biochemical Pathways

The m7G modification affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export . By influencing these processes, MESG can regulate gene expression and impact various physiological functions .

Result of Action

The m7G modification mediated by MESG can have significant molecular and cellular effects. It can alter the expression of multiple oncogenes and tumor suppressor genes, thereby influencing disease development, especially cancer . Aberrant m7G levels are closely associated with tumorigenesis and progression .

properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHIWBUKNJIBSE-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235975 | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55727-10-1 | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55727-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-7-methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055727101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-mercapto-7-methylpurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-MERCAPTO-7-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F1954X1MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

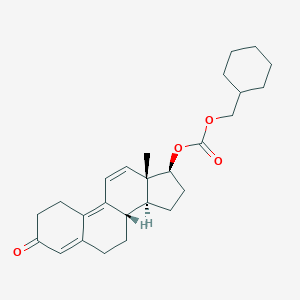

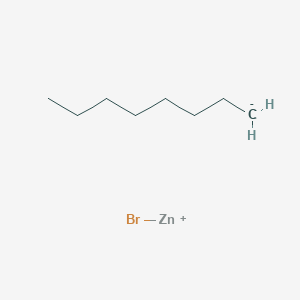

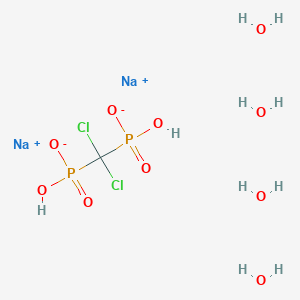

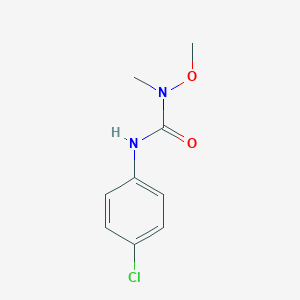

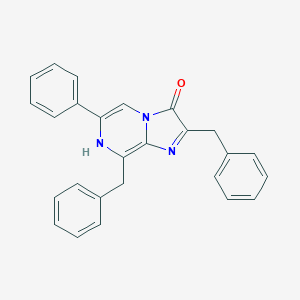

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)